

Carcinogenic Potential of Prilocaine Hydrochloride Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Prilocaine Hydrochloride*

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This technical guide provides an in-depth analysis of the carcinogenic potential of the metabolites of **prilocaine hydrochloride**, a widely used local anesthetic. The primary focus is on its main metabolite, o-toluidine, which has been classified as a known human carcinogen. This document summarizes key findings from carcinogenicity bioassays, details experimental protocols, and explores the genotoxic mechanisms underlying its carcinogenic activity.

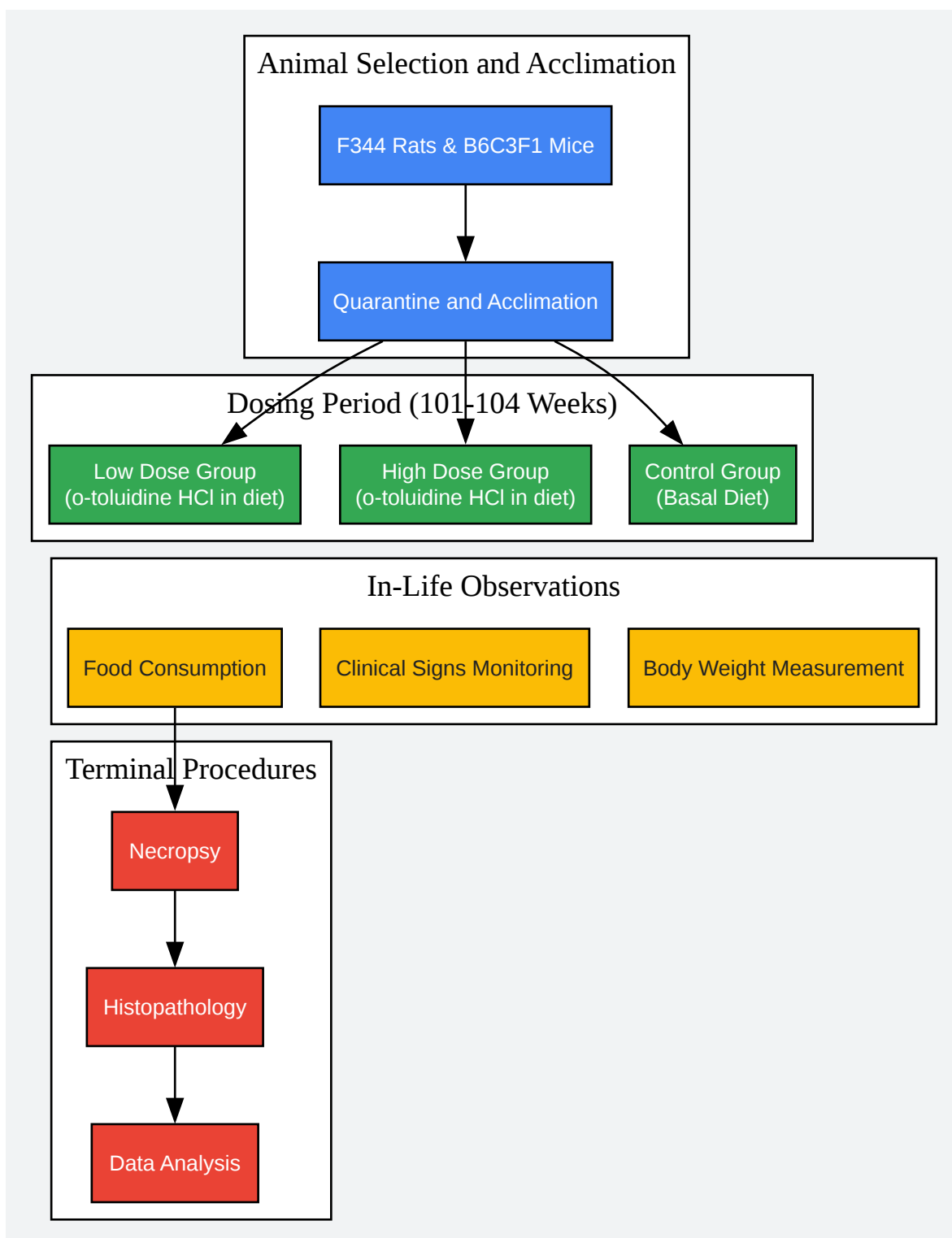
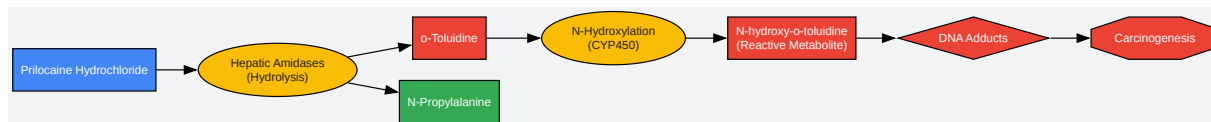
Executive Summary

Prilocaine hydrochloride undergoes metabolic hydrolysis to produce o-toluidine, a compound recognized by the National Toxicology Program (NTP) and the International Agency for Research on Cancer (IARC) as a human carcinogen, with the urinary bladder being a primary target organ. Extensive studies in animal models have demonstrated the carcinogenic potential of o-toluidine, inducing tumors at various sites in rats and mice. The genotoxic effects of o-toluidine, including the formation of DNA adducts, are considered a key mechanism in its carcinogenicity. While prilocaine itself has shown some evidence of genotoxicity in certain assays, its carcinogenic risk is predominantly attributed to the metabolic formation of o-toluidine.

Prilocaine Metabolism and Formation of o-Toluidine

Prilocaine, an amide-type local anesthetic, is primarily metabolized in the liver by amidases. The hydrolysis of the amide bond cleaves the molecule into o-toluidine and N-propylalanine.[1]

o-Toluidine is then further metabolized, with a key activation step being N-hydroxylation to N-hydroxy-o-toluidine, a reactive metabolite implicated in its carcinogenic effects.



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References

- 1. Prilocaine- and lidocaine-induced methemoglobinemia is caused by human carboxylesterase-, CYP2E1-, and CYP3A4-mediated metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
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